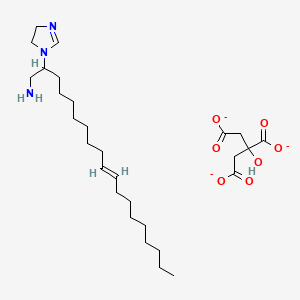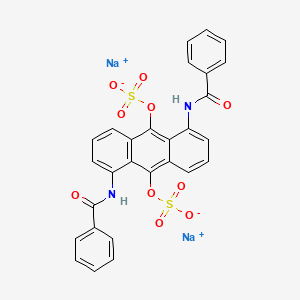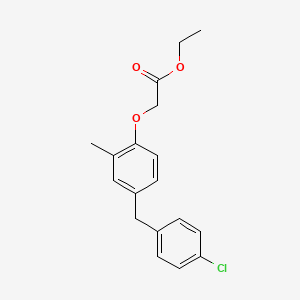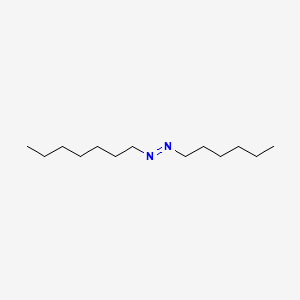
Heptane, hexyldiazeno-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl(hexyl)diazene is an organic compound with the molecular formula C13H28N2 It belongs to the class of diazenes, which are characterized by the presence of a diazo group (-N=N-) within their molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptyl(hexyl)diazene typically involves the reaction of heptylamine with hexylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes coupling to form the desired diazene compound.
Industrial Production Methods
Industrial production of heptyl(hexyl)diazene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Heptyl(hexyl)diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert heptyl(hexyl)diazene to the corresponding hydrazine derivative.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as copper or palladium and may be carried out under mild to moderate temperatures.
Major Products
Oxidation: Nitrosoheptyl(hexyl)diazene, Nitroheptyl(hexyl)diazene
Reduction: Heptylhydrazine, Hexylhydrazine
Substitution: Various azo compounds depending on the substituent introduced.
科学的研究の応用
Heptyl(hexyl)diazene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and as a precursor for other diazo derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of heptyl(hexyl)diazene involves its interaction with molecular targets through the diazo group. The compound can undergo cis-trans isomerization, which is influenced by factors such as light and temperature. This isomerization can affect the compound’s reactivity and interaction with biological molecules, potentially leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Unsymmetrical dimethylhydrazine: A related compound with similar diazo functionality but different alkyl groups.
Symmetrical dimethylhydrazine: Another diazene compound with symmetrical alkyl groups.
Uniqueness
Heptyl(hexyl)diazene is unique due to its specific alkyl chain lengths, which can influence its physical and chemical properties. This makes it distinct from other diazene compounds and potentially useful for specialized applications where these properties are advantageous.
特性
CAS番号 |
73806-69-6 |
|---|---|
分子式 |
C13H28N2 |
分子量 |
212.37 g/mol |
IUPAC名 |
heptyl(hexyl)diazene |
InChI |
InChI=1S/C13H28N2/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-13H2,1-2H3 |
InChIキー |
LPSRJNSDSFZSGO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN=NCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)

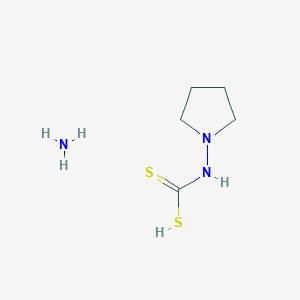
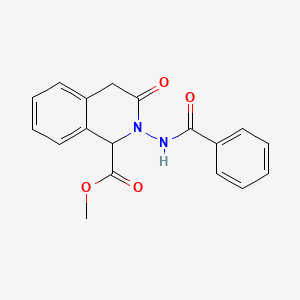
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)

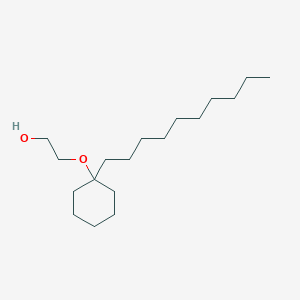

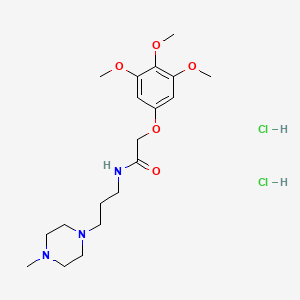
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)

